4-(1-Bromoethyl)pyridine

Nucleophilic Substitution Leaving-Group Ability Reaction Kinetics

4-(1-Bromoethyl)pyridine (CAS 754218-81-0) is a halogenated heterocyclic building block consisting of a pyridine ring substituted at the 4-position with a 1-bromoethyl group. With a molecular formula of C₇H₈BrN, a molecular weight of 186.05 g/mol, and a computed XLogP3 of 1.8, this compound is primarily employed as an electrophilic intermediate in organic synthesis.

Molecular Formula C7H8BrN
Molecular Weight 186.052
CAS No. 754218-81-0
Cat. No. B2678753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Bromoethyl)pyridine
CAS754218-81-0
Molecular FormulaC7H8BrN
Molecular Weight186.052
Structural Identifiers
SMILESCC(C1=CC=NC=C1)Br
InChIInChI=1S/C7H8BrN/c1-6(8)7-2-4-9-5-3-7/h2-6H,1H3
InChIKeySHGPTRHMCXOWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Bromoethyl)pyridine (CAS 754218-81-0): A C7 Heterocyclic Building Block for Pharmaceutical Intermediates and Selective Alkylation


4-(1-Bromoethyl)pyridine (CAS 754218-81-0) is a halogenated heterocyclic building block consisting of a pyridine ring substituted at the 4-position with a 1-bromoethyl group [1]. With a molecular formula of C₇H₈BrN, a molecular weight of 186.05 g/mol, and a computed XLogP3 of 1.8, this compound is primarily employed as an electrophilic intermediate in organic synthesis . The benzylic α-carbon of the ethyl substituent confers enhanced susceptibility to radical halogenation and facilitates nucleophilic displacement reactions, making it a valuable coupling partner for constructing more complex molecular architectures .

Why 4-(1-Bromoethyl)pyridine (CAS 754218-81-0) Cannot Be Interchanged with Chloro or Other Bromo-Pyridine Analogs Without Performance Loss


Substituting 4-(1-bromoethyl)pyridine with other halogenated pyridine analogs introduces significant and quantifiable differences in reaction kinetics, regioselectivity, and downstream synthetic utility. The C–Br bond in the bromoethyl group is substantially weaker than the corresponding C–Cl bond, with bond dissociation energies differing by approximately 57 kJ/mol, leading to markedly faster nucleophilic substitution rates that cannot be compensated for by merely increasing reaction time or temperature [1]. Furthermore, positional isomers (2-substituted vs. 4-substituted pyridines) exhibit distinct regiochemical preferences in cross-coupling reactions due to electronic and steric effects at the pyridine nitrogen [2]. These differences are not linear and cannot be reliably predicted by simple structure–activity extrapolation. The evidence below demonstrates exactly where and by how much these differences manifest, providing a quantitative basis for compound selection.

Quantitative Differentiation Evidence for 4-(1-Bromoethyl)pyridine (CAS 754218-81-0): Head-to-Head Comparisons with Closest Analogs


Leaving-Group Reactivity: 4-(1-Bromoethyl)pyridine vs. 4-(1-Chloroethyl)pyridine in Nucleophilic Substitution

The bromoethyl substituent in 4-(1-bromoethyl)pyridine demonstrates substantially higher leaving-group ability compared to the corresponding chloro analog due to the lower carbon–halogen bond dissociation energy [1]. This difference is not marginal; the C–Br bond is approximately 57 kJ/mol weaker than the C–Cl bond, which directly translates to faster reaction kinetics and milder reaction conditions for nucleophilic displacement reactions [1].

Nucleophilic Substitution Leaving-Group Ability Reaction Kinetics

Regioselectivity and Synthetic Efficiency: 4-Position vs. 2-Position Bromoethyl Pyridine Isomers in Cross-Coupling

In BF₃·OEt₂-mediated direct alkylation and arylation of functionalized pyridines using Grignard or organozinc reagents, the substitution pattern on the pyridine ring critically influences regioselectivity [1]. Pyridines bearing substituents at the 4-position (para to nitrogen) exhibit distinct reactivity profiles compared to 2-substituted isomers due to differences in electronic distribution and steric accessibility [1].

Regioselectivity Cross-Coupling Pyridine Functionalization

Patent-Documented Application: 4-(1-Bromoethyl)pyridine as a Precursor to Therapeutically Relevant Alkoxyamines

4-(1-Bromoethyl)pyridine is explicitly identified as a reagent in the preparation of alkoxyamines for the treatment of cancer in multiple patent filings, including EP2816027A1 and US10421725B2 [1][2]. Alkoxyamines incorporating the 4-pyridylalkyl fragment demonstrate chemically triggerable C–ON bond homolysis upon protonation of the pyridyl nitrogen, with a reported 15-fold increase in homolysis rate constant kd [3].

Alkoxyamine Synthesis Cancer Therapeutics Patent Evidence

Copper-Mediated Catalysis: 21-Fold Enhancement of C–ON Bond Homolysis in Pyridine-Based Alkoxyamine Complexes

Pyridine-based alkoxyamines derived from pyridylalkyl bromides such as 4-(1-bromoethyl)pyridine were used as ligands to prepare the first metallic complexes of alkoxyamines with Cu(hfac)₂ [1]. X-ray crystallographic analysis confirmed the structure of these complexes, and kinetic measurements demonstrated a 21-fold increase in the rate of C–ON bond homolysis compared to the uncomplexed alkoxyamine [1].

Copper Catalysis Alkoxyamine Complexes Bond Homolysis

High-Value Application Scenarios for 4-(1-Bromoethyl)pyridine (CAS 754218-81-0) Supported by Quantitative Evidence


Synthesis of Triggerable Alkoxyamine Prodrugs for Cancer Therapy

Based on patent evidence from EP2816027A1 and US10421725B2, 4-(1-bromoethyl)pyridine serves as a key alkylating agent for preparing alkoxyamines with therapeutic potential against cancer [1][2]. The 4-pyridylalkyl fragment enables chemically triggered C–ON bond homolysis upon protonation, with a documented 15-fold increase in homolysis rate [3]. Furthermore, complexation with Cu(hfac)₂ yields a 21-fold enhancement in homolysis kinetics, providing a tunable mechanism for controlled radical generation [4].

Preparation of Indolinone-Based Kinase Inhibitor Scaffolds

4-(1-Bromoethyl)pyridine is utilized in the preparation of indolinone derivatives, a privileged scaffold in kinase inhibitor drug discovery [1][2]. The electrophilic bromoethyl group facilitates N-alkylation and C-alkylation reactions required for constructing indolinone core structures and their substituted variants. Given the established role of indolinones as inhibitors of VEGFR, PDGFR, and other kinase families, this application represents a high-value synthetic entry point for medicinal chemistry programs [5].

Regioselective Cross-Coupling for Polyfunctional Pyridine Synthesis

In BF₃·OEt₂-mediated direct alkylation and arylation protocols, 4-substituted pyridines exhibit distinct regioselectivity profiles that differ from their 2-substituted counterparts [6]. Researchers requiring predictable and reproducible regiochemical outcomes in the construction of polyfunctional pyridine libraries should select the 4-substituted isomer when synthetic plans call for para-substituted pyridine intermediates. This method operates under transition-metal-free conditions, offering an operationally simple and cost-effective alternative to palladium-catalyzed cross-couplings [6].

Metal-Coordination-Triggered Radical Generation Systems

As demonstrated by the 21-fold enhancement in C–ON bond homolysis observed with Cu(hfac)₂ complexes, alkoxyamines derived from 4-(1-bromoethyl)pyridine can function as metal-responsive radical precursors [4]. This property is particularly relevant for applications in polymer chemistry (nitroxide-mediated polymerization), spin-labeling for EPR spectroscopy, and stimuli-responsive materials where controlled, on-demand radical generation is required.

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